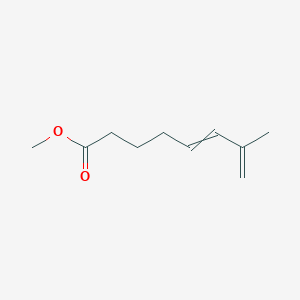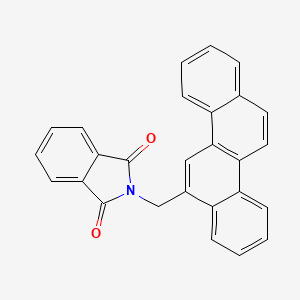
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes L-isoleucine, L-prolylglycyl, L-threonyl, L-isoleucyl, and L-asparaginyl residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine can be oxidized to form ketones or aldehydes.
Reduction: Amide bonds can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMSO can be used under mild conditions.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues may yield keto-threonine derivatives, while reduction of amide bonds may produce amine-containing peptides.
Scientific Research Applications
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Valine, L-prolylglycyl-L-threonyl-L-valyl-L-asparaginyl-
- L-Leucine, L-prolylglycyl-L-threonyl-L-leucyl-L-asparaginyl-
Uniqueness
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is unique due to its specific amino acid composition, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
289885-44-5 |
|---|---|
Molecular Formula |
C27H47N7O9 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H47N7O9/c1-6-13(3)20(25(40)31-17(11-18(28)36)24(39)34-21(27(42)43)14(4)7-2)33-26(41)22(15(5)35)32-19(37)12-30-23(38)16-9-8-10-29-16/h13-17,20-22,29,35H,6-12H2,1-5H3,(H2,28,36)(H,30,38)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
InChI Key |
XWQWBJYAIKAWNH-CRFYWODOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
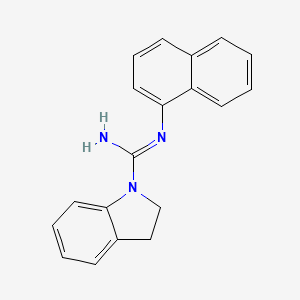
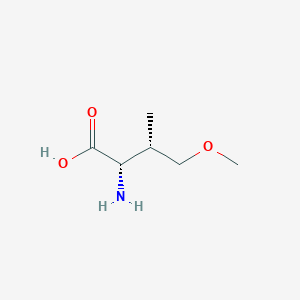
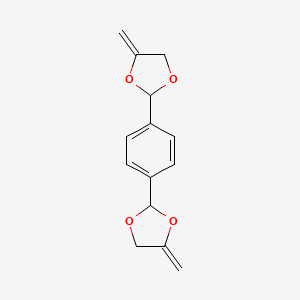
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
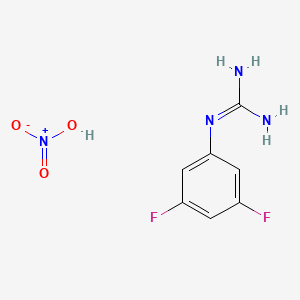
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
